molecular formula C12H11NO2 B071354 (4-pyridin-2-yloxyphenyl)methanol CAS No. 194017-70-4

(4-pyridin-2-yloxyphenyl)methanol

Cat. No.: B071354
CAS No.: 194017-70-4
M. Wt: 201.22 g/mol
InChI Key: ZDTXOQRCIVCMLT-UHFFFAOYSA-N
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Description

(4-pyridin-2-yloxyphenyl)methanol: is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.23 g/mol . This compound is characterized by a phenyl ring substituted with a pyrid-2-yloxy group and a methanol group. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-pyridin-2-yloxyphenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-pyridin-2-yloxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of (4-pyridin-2-yloxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrid-2-yloxy group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function . These interactions can modulate biological pathways and processes, making the compound valuable in research and development.

Comparison with Similar Compounds

  • 4-(Pyrid-3-yloxy)phenylmethanol
  • 4-(Pyrid-4-yloxy)phenylmethanol
  • 4-(Pyrid-2-yloxy)benzyl alcohol

Comparison: Compared to its analogs, (4-pyridin-2-yloxyphenyl)methanol exhibits unique reactivity and binding properties due to the position of the pyrid-2-yloxy group. This positional difference can significantly impact the compound’s chemical behavior and biological activity, making it distinct from other similar compounds .

Biological Activity

(4-pyridin-2-yloxyphenyl)methanol, with the molecular formula C12_{12}H11_{11}NO2_2 and a molecular weight of 201.23 g/mol, is a compound of significant interest in biological research. Its unique structure allows it to interact with various biological targets, making it a valuable tool in pharmacological studies. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound can be synthesized through nucleophilic aromatic substitution reactions, typically involving the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate. This method yields this compound efficiently and can be optimized for purity and yield in industrial settings.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The pyrid-2-yloxy group allows for hydrogen bonding and π-π interactions that can modulate the activity of these targets. This interaction is crucial for its role in various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain Gram-positive bacteria.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Data Table: Biological Activity Summary

Biological Activity Effect Target Reference
AntimicrobialModerateGram-positive bacteria
Enzyme InhibitionSignificantVarious metabolic enzymes
Receptor ModulationPotentialCellular receptors (e.g., GPCRs)

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of this compound, it was found to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure was crucial for its binding affinity to bacterial cell walls, leading to cell lysis .
  • Enzyme Interaction Studies : Research highlighted the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, indicating potential applications in cancer therapy .
  • Receptor Binding Studies : Investigations into the receptor modulation capabilities revealed that this compound could selectively activate certain G-protein coupled receptors (GPCRs), influencing cAMP signaling pathways. This selectivity suggests its potential as a lead compound for developing drugs targeting GPCR-related conditions .

Properties

IUPAC Name

(4-pyridin-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTXOQRCIVCMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591333
Record name {4-[(Pyridin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194017-70-4
Record name {4-[(Pyridin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an atmosphere of argon, 4-(2-pyridyloxy)benzoic acid (1.08 g, 5.02 mmol) was dissolved in 20 mL of dehydrated tetrahydrofuran. Under cooling with ice and stirring, 1 mol/L borane-tetrahydrofuran complex (15.1 mL, 15.1 mmol) was added dropwise for 5 minutes and the mixture was allowed to stand overnight at room temperature. Under cooling with ice, 2 mL of 6 mol/L hydrochloric acid were added dropwise and, after stirring for 30 minutes, the reaction mixture was concentrated under reduced pressure. The residue was poured into 100 mL of ice water and, after salt was saturated, the mixture was made alkaline with potassium carbonate, which was extracted with ethyl acetate. The extracted solution was dried over anhydrous sodium sulfate and then concentrated to obtain 1.01 g (100%) of the title compound as a pale yellow oil.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A stirred solution of 15.3 grams (0.077 mole) of (4-(2-pyridyloxy)phenyl)formaldehyde (a known compound) in 150 mL of methanol was cooled to 0-5° C., and 3.2 grams (0.085 mole) of sodium borohydride was added portion wise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it stirred for 30 minutes. After this time, the reaction mixture was cooled to 5° C. and 150 mL of water was carefully added to destroy excess sodium borohydride. The mixture was cooled to 0° C. and neutralized with concentrated hydrochloric acid. Excess acid was added causing the mixture to be acidic. The mixture was brought to neutrality by the addition of solid sodium bicarbonate. The mixture was concentrated under reduced pressure to remove some of the methanol. The concentrate was taken up in ethyl acetate and washed with an aqueous solution saturated with sodium chloride. The organic layer was dried with sodium sulfate, filtered, and concentrated under reduced pressure, yielding 12.6 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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